molecular formula C8H11NO3 B8355486 1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid

1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid

Cat. No.: B8355486
M. Wt: 169.18 g/mol
InChI Key: AHWGHXGIIVAZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid is a heterocyclic compound that contains a pyridine ring with a carboxylic acid group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 3-pyridinecarboxylic acid derivatives can be carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(6-oxo-2,3-dihydro-1H-pyridin-5-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c10-7(11)4-3-6-2-1-5-9-8(6)12/h2H,1,3-5H2,(H,9,12)(H,10,11)

InChI Key

AHWGHXGIIVAZOK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(=C1)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 mg of 3-[1-(2,4-dimethoxybenzyl)-2-oxo-1,2,5,6-tetrahydro-pyridin-3-yl]-propionic acid (0.157 mM) was dissolved in 1 ml of trifluoroacetic acid solution. Then 0.074 ml of triethyl silane (0.465 mmol) was added thereto and the mixture was heated for 20 min at 80° C. The solvent was removed in vacuo and the remaining residue was recrystallized with mixture solution of methanol and ethylacetate to give 13 mg of 3-(2-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-propionic acid (g) (yield: 50%).
Name
3-[1-(2,4-dimethoxybenzyl)-2-oxo-1,2,5,6-tetrahydro-pyridin-3-yl]-propionic acid
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.074 mL
Type
reactant
Reaction Step Two

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